Esonarimod (Cenerimod): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Esonarimod (Cenerimod): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Esonarimod, also known as Cenerimod, is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has been investigated for the treatment of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Esonarimod/Cenerimod, supported by preclinical and clinical data. The document details the synthetic route, explores its targeted interaction with the S1P1 receptor, and presents its pharmacological effects in both in vitro and in vivo models, as well as in clinical trials. All quantitative data is summarized in structured tables, and key experimental protocols and signaling pathways are visualized to facilitate a comprehensive understanding of this investigational drug.
Discovery
While specific details regarding the initial high-throughput screening (HTS) campaign that led to the discovery of Esonarimod (Cenerimod) are not extensively published, the development process followed a rational drug discovery paradigm aimed at identifying selective S1P1 receptor modulators with an improved safety profile over first-generation molecules like fingolimod. The goal was to retain the therapeutic efficacy of lymphocyte sequestration in secondary lymphoid organs while minimizing off-target effects associated with the modulation of other S1P receptor subtypes, such as bradycardia (S1P3)[1].
The discovery process likely involved:
-
Target Identification and Validation: The role of S1P1 in regulating lymphocyte egress from lymph nodes was well-established, making it a key target for autoimmune diseases[2][3].
-
High-Throughput Screening (HTS): A large compound library was likely screened using in vitro assays to identify initial "hits" that modulated S1P1 receptor activity. These primary assays could have included receptor binding assays or functional assays measuring downstream signaling events (e.g., GTPγS binding or β-arrestin recruitment).
-
Lead Optimization: Following the identification of initial hits, a lead optimization campaign would have been initiated. This iterative process involves the synthesis and testing of analogues to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this phase, guiding the chemical modifications to enhance the desired characteristics of the drug candidate[4][5]. For Cenerimod, this process resulted in a compound with high selectivity for S1P1 and unique signaling properties.
The development of Esonarimod/Cenerimod was undertaken by Taisho Pharmaceutical and later continued by Idorsia Pharmaceuticals. The strategic focus of Taisho Pharmaceutical on discovering innovative drugs for unmet medical needs, often through collaborations and leveraging advanced technologies, provided the environment for such a discovery program.
Logical Flow of Drug Discovery
The following diagram illustrates the general workflow of a drug discovery and development process, applicable to a molecule like Esonarimod (Cenerimod).
Synthesis of Esonarimod
An efficient and practical synthesis for Esonarimod has been developed and published. The synthesis is a two-step process starting from itaconic anhydride and toluene.
The overall reaction scheme is as follows:
-
Friedel-Crafts Acylation: Toluene is acylated with itaconic anhydride in the presence of aluminum trichloride and nitrobenzene to yield the intermediate, 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid.
-
Michael Addition: The intermediate undergoes a Michael addition with thioacetic acid to produce Esonarimod.
This process provides a good overall yield without the need for silica gel column purification for the intermediate.
Mechanism of Action
Esonarimod (Cenerimod) is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. S1P is a signaling lipid that regulates lymphocyte trafficking from secondary lymphoid organs (such as lymph nodes) into the bloodstream and lymphatic system. By binding to the S1P1 receptor on lymphocytes, Esonarimod acts as a functional antagonist, inducing the internalization of the receptor. This renders the lymphocytes unresponsive to the S1P gradient that normally guides their egress, effectively trapping them within the lymphoid organs. This sequestration of lymphocytes, including autoreactive T and B cells, prevents them from migrating to sites of inflammation and contributing to autoimmune pathology.
S1P1 Signaling Pathway
The binding of Esonarimod to the S1P1 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to receptor internalization and degradation. This ultimately blocks lymphocyte egress.
Preclinical Pharmacology
The preclinical development of Esonarimod (Cenerimod) involved a series of in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetics, and efficacy in animal models of autoimmune disease.
In Vitro Potency and Selectivity
Cenerimod has demonstrated high potency and selectivity for the human S1P1 receptor. In [³⁵S]-GTPγS binding assays, which measure G protein activation, Cenerimod was shown to be a potent agonist at the S1P1 receptor. Its selectivity for S1P1 over other S1P receptor subtypes, particularly S1P3 which is associated with cardiovascular side effects, is a key feature of its design.
| Receptor Subtype | EC50 (nM) | Fold Selectivity vs. S1P1 |
| Human S1P1 | 1 | - |
| Human S1P2 | >10,000 | >10,000 |
| Human S1P3 | 228 | 228 |
| Human S1P4 | >10,000 | >10,000 |
| Human S1P5 | 36 | 36 |
Data compiled from preclinical studies. EC50 values represent the concentration for half-maximal activation.
In Vivo Efficacy
The efficacy of Cenerimod has been evaluated in various animal models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and the MRL/lpr mouse model of systemic lupus erythematosus. In these models, Cenerimod treatment led to a dose-dependent reduction in circulating lymphocytes, reduced immune cell infiltration into target organs, ameliorated disease pathology, and in the case of the MRL/lpr model, increased survival.
Pharmacokinetics and Metabolism
Pharmacokinetic studies in healthy subjects have shown that Cenerimod is slowly absorbed, with a time to maximum concentration (tmax) of approximately 5-6 hours. It has a long terminal half-life, ranging from 170 to 199 hours after a single dose and 283 to 539 hours after multiple doses. Food does not have a significant effect on its pharmacokinetics. Cenerimod is highly protein-bound in plasma (>99.9%). The metabolism of Cenerimod is independent of cytochrome P450 (CYP) enzymes, and no major metabolites have been identified in plasma.
| Parameter | Value |
| Tmax (single dose) | 5.0 - 6.2 hours |
| Terminal Half-life (single dose) | 170 - 199 hours |
| Terminal Half-life (multiple doses) | 283 - 539 hours |
| Protein Binding | >99.9% |
| Effect of Food | No significant effect |
Data from Phase 1 studies in healthy volunteers.
Clinical Development
Esonarimod (Cenerimod) has been investigated in clinical trials for the treatment of Systemic Lupus Erythematosus (SLE).
Phase 1 Studies
Phase 1 studies in healthy volunteers demonstrated that Cenerimod was generally well-tolerated and showed a dose-dependent reduction in lymphocyte counts. A transient decrease in heart rate was observed upon treatment initiation, a known effect of S1P receptor modulators.
Phase 2 CARE Study in SLE
The efficacy and safety of Cenerimod in patients with moderate-to-severe SLE were evaluated in the Phase 2b CARE study (NCT03742037). This was a multicenter, randomized, double-blind, placebo-controlled trial.
| Endpoint | Placebo | Cenerimod 0.5 mg | Cenerimod 1.0 mg | Cenerimod 2.0 mg | Cenerimod 4.0 mg |
| Change from Baseline in mSLEDAI-2K at Month 6 (LS Mean) | -2.85 | -3.24 | -3.41 | -2.84 | -4.04* |
| Difference vs. Placebo (95% CI) | - | -0.39 (-1.45 to 0.68) | -0.57 (-1.62 to 0.49) | 0.01 (-1.05 to 1.08) | -1.19 (-2.25 to -0.12) |
| p-value | - | 0.47 | 0.29 | 0.98 | 0.029 |
The study showed that the 4 mg dose of Cenerimod resulted in a statistically significant reduction in disease activity compared to placebo at 6 months. The effect was more pronounced in patients with a high interferon-1 (IFN-1) gene expression signature.
Safety and Tolerability
In the CARE study, Cenerimod was generally well-tolerated. The incidence of treatment-emergent adverse events (TEAEs) was similar across the Cenerimod and placebo groups. Lymphopenia was a reported adverse event, consistent with the drug's mechanism of action.
| Adverse Event | Placebo (n=86) | Cenerimod 0.5 mg (n=85) | Cenerimod 1.0 mg (n=85) | Cenerimod 2.0 mg (n=86) | Cenerimod 4.0 mg (n=84) |
| Any TEAE (%) | 58.8 | 41.7 | 41.7 | 46.2 | 38.5 |
| Lymphopenia (%) | 0 | 1 | 6 | 10 | 14 |
Data from the CARE study and a proof-of-concept study.
Experimental Protocols
[³⁵S]-GTPγS Binding Assay for S1P1 Receptor Activation
This assay measures the functional activity of compounds at G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to G proteins upon receptor activation.
Materials:
-
Membrane preparations from cells expressing the human S1P1 receptor.
-
[³⁵S]-GTPγS.
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP.
-
Test compound (Esonarimod/Cenerimod).
-
Scintillation cocktail.
-
Glass fiber filter mats.
Procedure:
-
Thaw membrane preparations on ice.
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, GDP (final concentration ~10 µM), membrane preparation, and the test compound.
-
Initiate the reaction by adding [³⁵S]-GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data to determine EC50 values.
S1P1 Receptor Internalization Assay
This assay visualizes and quantifies the internalization of the S1P1 receptor from the cell surface upon agonist binding.
Materials:
-
U2OS or CHO cells stably expressing human S1P1 receptor fused to a fluorescent protein (e.g., GFP).
-
Cell culture medium.
-
Assay buffer.
-
Test compound (Esonarimod/Cenerimod).
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system.
Procedure:
-
Seed the S1P1-GFP expressing cells in a 96-well imaging plate and culture overnight.
-
Replace the culture medium with assay buffer and incubate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for receptor internalization.
-
Fix the cells with the fixing solution.
-
Wash the cells and stain with a nuclear stain.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the translocation of the GFP signal from the cell membrane to intracellular vesicles.
-
Calculate EC50 values based on the concentration-response curve.
Conclusion
Esonarimod (Cenerimod) is a selective S1P1 receptor modulator with a well-defined mechanism of action that leads to the sequestration of lymphocytes in lymphoid organs. Its synthesis is practical and efficient. Preclinical studies have demonstrated its potency, selectivity, and efficacy in models of autoimmune disease. Clinical trials in patients with SLE have shown that Cenerimod can reduce disease activity, particularly in patients with a high IFN-1 signature, and has an acceptable safety profile. This technical guide provides a comprehensive overview of the key scientific and technical aspects of Esonarimod/Cenerimod, offering valuable information for researchers and professionals in the field of drug development. Further investigation in ongoing Phase 3 trials will continue to delineate its therapeutic potential.
References
- 1. Cenerimod, a novel selective S1P1 receptor modulator with unique signaling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First use of cenerimod, a selective S1P1 receptor modulator, for the treatment of SLE: a double-blind, randomised, placebo-controlled, proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? [synapse.patsnap.com]
- 5. Lead Optimization and Structure-Activity Relationship Studies on Myeloid Ecotropic Viral Integration Site 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
